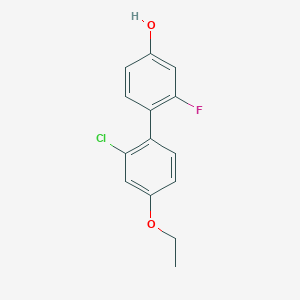
5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95% (5-CCFP-2-F) is a fluorinated phenol compound that has been studied for its applications in synthetic organic chemistry, as well as its biochemical and physiological effects. 5-CCFP-2-F is an important chemical intermediate used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and biocides. The compound has also been studied for its potential therapeutic applications due to its unique properties.
Aplicaciones Científicas De Investigación
5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95% has been studied for its applications in scientific research. The compound has been used as a starting material in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and biocides. It has also been studied for its potential therapeutic applications due to its unique properties. In addition, 5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95% has been used as a reagent in the synthesis of other fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95% is not well understood. However, it is thought that the compound may act as an inhibitor of enzymes involved in the metabolism of other compounds. In addition, 5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95% may also act as an antioxidant, which could be beneficial in the prevention of oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95% have not been extensively studied. However, the compound has been shown to have anti-inflammatory and anti-allergic activities in animal models. In addition, 5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95% has been shown to have a protective effect against oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95% for lab experiments is its high purity (95%). This makes it ideal for use in a variety of synthetic organic chemistry reactions. However, the compound is relatively unstable and is prone to hydrolysis. In addition, the compound is also expensive and difficult to obtain.
Direcciones Futuras
The potential therapeutic applications of 5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95% are still largely unexplored. Further research is needed to understand the compound’s mechanism of action and its biochemical and physiological effects. In addition, more research is needed to develop efficient and cost-effective methods for the synthesis of 5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95%. Finally, further research is also needed to explore the potential therapeutic applications of the compound.
Métodos De Síntesis
The synthesis of 5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95% is typically carried out through a two-step process. The first step involves the reaction of 4-chlorophenol with trifluoromethanesulfonic acid (TFMSA) to form a 4-chloro-3-trifluoromethylphenol intermediate. The second step involves the reaction of the intermediate with a base such as sodium hydroxide to form 5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95%. The overall yield of the reaction is typically around 95%.
Propiedades
IUPAC Name |
2-chloro-5-(4-fluoro-3-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-10-3-1-7(5-9(10)13(17)18)8-2-4-11(15)12(16)6-8/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKZSFORQHZKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684507 |
Source


|
| Record name | 4-Chloro-4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261971-96-3 |
Source


|
| Record name | 4-Chloro-4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374937.png)
